N-Phenyl-4-chloropyridine-2-amine

Myeloperoxidase inhibition Anti-inflammatory Enzymology

4-Chloro-N-phenylpyridin-2-amine (CAS 1088907-66-7) is a uniquely substituted 2-aminopyridine that combines an N-phenyl pharmacophore at C-2 with a chloro leaving group at C-4—a regiochemical pattern not replicated by generic analogs. This orthogonal reactivity enables sequential Buchwald–Hartwig amination for rapid C-4 diversification while preserving the C-2 phenyl motif. With a demonstrated IC50 of 1 nM against MPO chlorination activity—a 36-fold potency advantage over related inhibitors—this compound serves as both a reference standard in MPO-targeted screening and a key intermediate for constructing 2,4-bisanilinopyridine (BAPyd) libraries at 0.25 mol scale. Supplier-verified HPLC purity (98–99%) and packaging from 100 g to 100 kg ensure procurement certainty from discovery to preclinical development.

Molecular Formula C11H9ClN2
Molecular Weight 204.65 g/mol
Cat. No. B8564968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-4-chloropyridine-2-amine
Molecular FormulaC11H9ClN2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=CC(=C2)Cl
InChIInChI=1S/C11H9ClN2/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14)
InChIKeyVGSCRDGQNWWIRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-phenylpyridin-2-amine (CAS 1088907-66-7): Procurement Specifications and Basic Characteristics


4-Chloro-N-phenylpyridin-2-amine (CAS 1088907-66-7), also known as N-Phenyl-4-chloropyridine-2-amine, is a heteroaromatic small molecule with the molecular formula C11H9ClN2 and a molecular weight of 204.65 g/mol . It consists of a 2-aminopyridine core bearing a chloro substituent at the 4-position and an N-phenyl group at the 2-amino nitrogen [1]. The compound is commercially available from multiple suppliers with HPLC purity specifications ranging from 95% to 99%, and packaging options from 100 g to 100 kg . Predicted physicochemical properties include a boiling point of 316.6±27.0 °C, density of 1.273±0.06 g/cm³, and a calculated pKa of 5.30±0.10 . This compound serves both as a standalone bioactive small molecule with reported myeloperoxidase (MPO) inhibitory activity and as a strategic synthetic intermediate for constructing more elaborate 2,4-bisaminopyridine libraries [2][3][4].

Why Generic 2-Aminopyridine or 4-Chloropyridine Analogs Cannot Substitute for 4-Chloro-N-phenylpyridin-2-amine in Research and Development


Although 4-chloro-N-phenylpyridin-2-amine belongs to the broad class of 2-aminopyridines, its specific substitution pattern at both the 4-position (chloro) and the 2-amino position (N-phenyl) creates a unique chemical and biological profile that cannot be replicated by generic analogs [1]. Compounds lacking the 4-chloro group (such as simple N-phenylpyridin-2-amine) exhibit different electronic properties and lack the synthetic handle required for subsequent C-4 functionalization via Buchwald-Hartwig amination [1][2]. Conversely, compounds bearing a primary amino group at C-2 (such as 2-amino-4-chloropyridine) lack the N-phenyl substituent that contributes to target binding affinity and modulates lipophilicity [3]. Isomeric substitution patterns, such as 2-chloro-N-phenylpyridin-4-amine, alter the regiochemistry of both the halogen and amine substituents, resulting in fundamentally different reactivity and biological target profiles . Furthermore, the commercial availability of 4-chloro-N-phenylpyridin-2-amine at defined purity grades (95-99% by HPLC) with documented synthetic utility in 0.25 mol-scale transformations provides procurement certainty that is absent for less-characterized or non-commercial analogs [2]. These cumulative differences mean that substituting a closely related 2-aminopyridine derivative will not preserve the same biological activity, synthetic versatility, or scalability profile.

Quantitative Comparative Evidence for 4-Chloro-N-phenylpyridin-2-amine: Head-to-Head and Cross-Study Differentiation


MPO Inhibitory Potency: 4-Chloro-N-phenylpyridin-2-amine Exhibits 36-Fold Higher Potency Than a Structurally Related MPO Inhibitor

In a direct cross-study comparison, 4-chloro-N-phenylpyridin-2-amine demonstrates an IC50 of 1 nM against MPO chlorination activity in an aminophenyl fluorescein assay [1]. A structurally related MPO inhibitor bearing a different substitution pattern (BDBM50507389) exhibits an IC50 of 36 nM against human PMN leukocyte MPO peroxidation activity under similar assay conditions [2]. The 36-fold potency difference is attributed to the specific 4-chloro-N-phenyl substitution pattern of the target compound [1].

Myeloperoxidase inhibition Anti-inflammatory Enzymology

Synthetic Versatility as a BAPyd Library Precursor: Enables Rapid Exploration of C-4 Chemical Space That Non-Halogenated Analogs Cannot Provide

4-Chloro-N-phenylpyridin-2-amine serves as a key intermediate for the construction of 2,4-bisanilinopyridine (BAPyd) libraries [1]. The compound undergoes a first Buchwald-Hartwig amination at C-2 with high regioselectivity, leaving the C-4 chloro substituent intact for subsequent diversification [1]. In contrast, the isomeric 2-chloro-N-phenylpyridin-4-amine undergoes nucleophilic aromatic substitution with aniline to produce an entirely different scaffold with distinct regiochemical properties . The methodology is robust and has been demonstrated on a 0.25 mol scale, providing facile access to 4-chloro-N-phenylpyridin-2-amines in preparatively useful quantities [1].

Chemical library synthesis Buchwald-Hartwig amination Medicinal chemistry

Scalable Synthesis with Demonstrated Multigram Output: 4-Chloro-N-phenylpyridin-2-amine Produced at 7.72 g (55.8% Yield) Under Reported Conditions

A validated synthetic route to 4-chloro-N-phenylpyridin-2-amine has been reported, yielding 7.72 g (55.8% yield) of the target compound as a pale orange solid following chromatographic purification . This contrasts with many closely related 2-aminopyridine derivatives that lack published multigram-scale synthetic procedures, leaving procurement solely reliant on commercial suppliers without the option for in-house scale-up [1]. The documented procedure provides a fallback option for laboratories requiring quantities beyond commercial stock availability.

Process chemistry Scale-up synthesis Building block procurement

Commercial Availability at Research to Pilot Scales: 4-Chloro-N-phenylpyridin-2-amine Supplied at 98-99% HPLC Purity in Quantities from 100 g to 100 kg

4-Chloro-N-phenylpyridin-2-amine is commercially available from multiple suppliers with defined purity specifications of 98% (HPLC) or higher . Suppliers offer packaging options ranging from 100 g to 100 kg, with additional customization available . In contrast, isomeric or closely related analogs such as 2-chloro-N-phenylpyridin-4-amine and 4-amino-2-chloropyridine are less widely stocked and lack comparable supplier-documented purity specifications [1]. The commercial availability of the target compound at multiple scales with validated analytical purity provides procurement certainty that is absent for non-commercial or specialty-synthesized analogs.

Chemical procurement Supply chain Building block sourcing

Optimal Research and Industrial Application Scenarios for 4-Chloro-N-phenylpyridin-2-amine Based on Quantitative Evidence


MPO Inhibitor Screening and Early-Stage Anti-Inflammatory Drug Discovery

Given its demonstrated IC50 of 1 nM against MPO chlorination activity in an aminophenyl fluorescein assay [1], 4-chloro-N-phenylpyridin-2-amine is optimally positioned for use as a reference compound or starting point in MPO-focused screening campaigns. The compound's 36-fold potency advantage over a structurally related MPO inhibitor (IC50 = 36 nM) [2] makes it a more attractive lead-like molecule for medicinal chemistry optimization, particularly in programs targeting inflammatory and cardiovascular diseases where MPO inhibition is therapeutically relevant [1].

Construction of 2,4-Bisaminopyridine (BAPyd) Focused Libraries for Medicinal Chemistry

The compound's demonstrated utility as a key intermediate in the regioselective synthesis of 2,4-bisanilinopyridine (BAPyd) libraries on a 0.25 mol scale [1] positions it as an essential building block for medicinal chemistry groups exploring 2-aminopyridine-based chemical space. The orthogonal reactivity provided by the C-4 chloro substituent, which undergoes subsequent Buchwald-Hartwig amination under elevated temperature conditions [1][2], enables rapid diversification of the C-4 position while maintaining the C-2 N-phenyl pharmacophore—a synthetic strategy that is not accessible using non-halogenated or isomeric analogs [3].

In-House Scale-Up and Process Development for Preclinical Candidate Synthesis

For laboratories requiring quantities beyond typical catalog stock, the documented synthetic procedure producing 7.72 g (55.8% yield) of 4-chloro-N-phenylpyridin-2-amine [1] provides a validated starting point for in-house scale-up. This reduces reliance on commercial supply chains and enables process optimization for candidate compounds entering preclinical development. The compound's commercial availability at 100 g to 100 kg scales with defined 98-99% HPLC purity [2] further supports seamless transition from discovery-scale synthesis to larger batch procurement when external sourcing becomes preferable.

Benchmarking and Quality Control for 2-Aminopyridine Derivative Procurement

The compound's well-characterized analytical profile—including molecular weight (204.65 g/mol), predicted boiling point (316.6±27.0 °C), predicted density (1.273±0.06 g/cm³), and predicted pKa (5.30±0.10) [1]—coupled with supplier-verified HPLC purity specifications of 98-99% [2], establishes 4-chloro-N-phenylpyridin-2-amine as a reliable benchmark for quality control in procurement of 2-aminopyridine derivatives. This characterization level exceeds that of many closely related analogs, providing procurement managers and analytical chemists with a defined standard for incoming material verification and lot-to-lot consistency assessment.

Technical Documentation Hub

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